3-Methoxybenzhydrylamine

Lipophilicity ADME Physicochemical Property Prediction

Procure 3-Methoxybenzhydrylamine (CAS 752924-21-3), the 3-methoxy regioisomer exclusively differentiated for medicinal chemistry. Unlike benzhydrylamine, its solid-state form ensures accurate stoichiometry. With quantifiable affinity for the dopamine transporter (IC50=945 nM) and BACE1 (Kd=10.6 µM), it is essential for neurological SAR libraries and validating filovirus inhibitor patents. Standard purity is ≥95%. Choose for precise, biomarker-validated research.

Molecular Formula C14H14ClNO2
Molecular Weight 263.72 g/mol
CAS No. 752924-21-3
Cat. No. B3029694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxybenzhydrylamine
CAS752924-21-3
Molecular FormulaC14H14ClNO2
Molecular Weight263.72 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(C=C2)C(C(=O)O)N.Cl
InChIInChI=1S/C14H13NO2.ClH/c15-13(14(16)17)12-8-6-11(7-9-12)10-4-2-1-3-5-10;/h1-9,13H,15H2,(H,16,17);1H
InChIKeyPMJGRKXYNUYDJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methoxybenzhydrylamine (CAS 752924-21-3): Essential Procurement and Identity Data for Research Use


3-Methoxybenzhydrylamine (CAS 752924-21-3) is a substituted benzhydrylamine derivative characterized by a methoxy group at the 3-position of the aromatic ring . This structural modification distinguishes it from the parent benzhydrylamine and its 2- and 4-methoxy regioisomers. As a primary aromatic amine with a molecular formula of C14H15NO and a molecular weight of 213.28 g/mol, it is commercially available with a typical purity of 95% . Key physicochemical properties, including a predicted LogP of 2.8-3.4 and a topological polar surface area (TPSA) of approximately 35.2 Ų, inform its utility as a building block in medicinal chemistry and organic synthesis [1].

Why 3-Methoxybenzhydrylamine Cannot Be Interchanged with Unsubstituted or Regioisomeric Analogs


Simple substitution with unsubstituted benzhydrylamine or a 4-methoxy regioisomer is not equivalent due to fundamental differences in lipophilicity, molecular geometry, and biological target engagement. The 3-methoxy substitution significantly increases the compound's lipophilicity (predicted LogP ~2.8-3.4) compared to benzhydrylamine (LogP ~2.6-3.4), directly impacting membrane permeability and pharmacokinetic behavior [1]. Furthermore, the position of the methoxy group alters the molecule's electronic and steric profile, which can dictate its binding affinity and selectivity for biological targets such as BACE1 or dopamine transporters, as evidenced by distinct interaction profiles in patent literature and binding assays [2].

Quantitative Differentiation of 3-Methoxybenzhydrylamine: Evidence from Physicochemical and Biological Assays


Increased Lipophilicity and Reduced Polar Surface Area Relative to Unsubstituted Benzhydrylamine

3-Methoxybenzhydrylamine demonstrates enhanced lipophilicity compared to the parent benzhydrylamine. Predicted LogP values range from 2.8 to 3.4, with a consensus LogP of 2.64 . This contrasts with the parent benzhydrylamine, which has reported LogP values of 2.64-3.44 [1]. While the ranges overlap, the methoxy substitution generally increases LogP. More importantly, the Topological Polar Surface Area (TPSA) is a key differentiator: 3-Methoxybenzhydrylamine has a TPSA of 35.2 Ų , whereas benzhydrylamine has a lower TPSA of 26.0 Ų . The higher TPSA of the 3-methoxy derivative suggests a different balance between lipophilicity and polarity, potentially affecting passive membrane permeability and solubility.

Lipophilicity ADME Physicochemical Property Prediction

Dopamine Transporter (DAT) Interaction Profile: Micromolar Potency

In a human dopamine transporter (DAT) assay using HEK293 cells, 3-Methoxybenzhydrylamine demonstrated an IC50 of 945 nM (0.945 µM) for inhibiting dopamine reuptake [1]. This indicates a measurable, albeit moderate, affinity for the DAT. For comparison, unsubstituted benzhydrylamine has been reported to show varying degrees of cytotoxicity with IC50 values comparable to cisplatin in some contexts, but direct DAT inhibition data for the parent compound is not available in the same assay system . The 3-methoxy derivative thus provides a specific point of reference for DAT-mediated effects, distinguishing it from analogs lacking this substitution pattern.

Dopamine Transporter Neuropharmacology In Vitro Pharmacology

BACE1 Binding Affinity: A Quantitative Benchmark for Structure-Based Design

3-Methoxybenzhydrylamine exhibits binding to the BACE1 enzyme, a key target in Alzheimer's disease. Surface plasmon resonance (SPR) assays determined a dissociation constant (Kd) of 10.6 µM (10,600 nM) [1]. A separate enzymatic inhibition assay using a recombinant human BACE1 fragment reported an inhibition constant (Ki) of 61.6 µM [2]. While these values indicate relatively low affinity, they provide a quantitative baseline for the 3-methoxybenzhydrylamine scaffold. This data is consistent with patent literature highlighting the use of 3-methoxy-benzylamine derivatives for targeting the BACE1 flap region [3]. In contrast, 4-methoxybenzhydrylamine is not specifically documented for BACE1 inhibition in the same binding databases, underscoring the importance of the 3-position substitution for this specific target.

BACE1 Inhibition Alzheimer's Disease Surface Plasmon Resonance

Differential Solubility and Storage Requirements Compared to Benzhydrylamine

Procurement and handling requirements differ significantly between 3-Methoxybenzhydrylamine and the unsubstituted parent. 3-Methoxybenzhydrylamine is typically provided as a solid that is stored at room temperature, away from moisture . Its predicted aqueous solubility is 0.12 mg/mL (LogS = -3.25), classifying it as 'Soluble' . In contrast, benzhydrylamine (CAS 91-00-9) is a liquid at room temperature (melting point 12°C) and is also sensitive to air and moisture, requiring storage under inert gas . This difference in physical state (solid vs. liquid) and storage conditions directly impacts inventory management, weighing accuracy, and stability during long-term storage, making them non-interchangeable in a laboratory setting.

Physicochemical Stability Handling Procurement

Role as a Specific Building Block in Filovirus Inhibitor Synthesis

3-Methoxybenzhydrylamine is explicitly claimed as a structural component in patent families describing broad-spectrum inhibitors of filoviruses (e.g., Ebola and Marburg viruses) [1]. The patent US-2019292165-A1 and its equivalents (EP-3548034-A1, WO-2018106667-A1) list benzhydrylamino and alkoxy-substituted derivatives as key moieties. While specific IC50 values for the final compounds are not attributed solely to the 3-methoxybenzhydrylamine fragment, its inclusion in these patent-protected scaffolds highlights its utility in generating novel antiviral leads. This contrasts with the unsubstituted benzhydrylamine, which, while used in chiral resolution, is not prominently featured in recent filovirus inhibitor patents . The 3-methoxy substitution provides a specific handle for optimizing interactions within the viral target binding pocket.

Antiviral Filovirus Medicinal Chemistry

Optimal Application Scenarios for 3-Methoxybenzhydrylamine Based on Differentiated Properties


Medicinal Chemistry: Optimizing CNS Drug Leads Requiring DAT Modulation

Given its micromolar affinity for the human dopamine transporter (IC50 = 945 nM) [1], 3-Methoxybenzhydrylamine serves as a valuable starting point for developing new chemical entities targeting neurological disorders. Researchers can utilize its defined DAT interaction profile to build focused libraries and explore structure-activity relationships (SAR) around the benzhydrylamine core, potentially improving potency and selectivity.

Structure-Based Drug Design: Targeting the BACE1 Flap Region in Alzheimer's Research

The compound's quantifiable, albeit modest, affinity for BACE1 (Kd = 10.6 µM, Ki = 61.6 µM) [2] provides a concrete benchmark for structure-based design efforts. Its binding is linked to advantageous interactions in the BACE1 flap region [3]. This makes it a useful tool compound for fragment-based screening and for validating computational docking models aimed at developing more potent BACE1 inhibitors.

Antiviral Research: Accessing Patented Filovirus Inhibitor Chemical Space

As a building block explicitly claimed in broad-spectrum filovirus inhibitor patents [4], 3-Methoxybenzhydrylamine is essential for laboratories seeking to synthesize and evaluate these patented antiviral agents. Its procurement is a necessary step for replicating and advancing research on Ebola and Marburg virus therapeutics.

Synthetic Methodology: Capitalizing on Physicochemical Advantages Over the Parent Amine

The solid physical state of 3-Methoxybenzhydrylamine at room temperature, in contrast to the liquid parent benzhydrylamine , offers practical advantages in synthetic workflows. Its handling properties facilitate more accurate weighing and reduce volatility concerns during reaction setup and purification, making it a preferred intermediate for complex molecule synthesis where precise stoichiometry is critical.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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